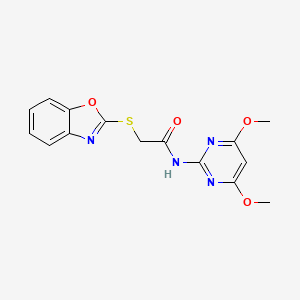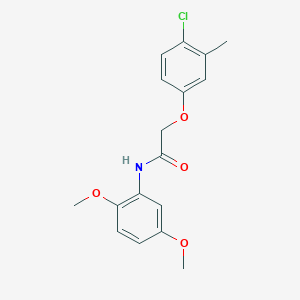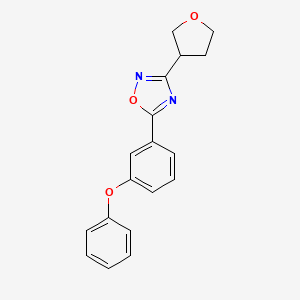
N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide, also known as A-837, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has been studied extensively for its potential use in various scientific research applications.
作用機序
The mechanism of action of N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide reduces inflammation and pain. Additionally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been shown to have other biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to improve motor function in animal models of Parkinson's disease. Additionally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity for COX inhibition. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which can inhibit both COX-1 and COX-2, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide selectively inhibits COX-2. This may reduce the risk of side effects such as gastrointestinal bleeding. However, one limitation of using N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
将来の方向性
There are several future directions for research on N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for these applications. Additionally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide may have potential in the treatment of chronic pain conditions such as osteoarthritis and rheumatoid arthritis. Further studies are needed to determine its efficacy in these conditions. Finally, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide may have potential in the treatment of cancer. Studies have shown that COX-2 is overexpressed in many types of cancer, and inhibition of COX-2 may have anti-tumor effects. Further studies are needed to determine the potential of N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide as an anti-cancer agent.
Conclusion:
In conclusion, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. Its mechanism of action involves the inhibition of COX and activation of PPARγ, which results in anti-inflammatory, analgesic, and neuroprotective effects. N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 2,4-dichlorobenzylamine with ethyl 2-bromoisobutyrate to form an intermediate product. This intermediate product is then reacted with methyl 1H-pyrazole-5-carboxylate in the presence of a base to yield the final product, N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
N-(2,4-dichlorobenzyl)-1-ethyl-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to have potential in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-ethyl-N-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O/c1-5-23-17(10-15(21-23)8-12(2)3)18(24)22(4)11-13-6-7-14(19)9-16(13)20/h6-7,9-10,12H,5,8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPRMATVAMAPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)N(C)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)

![2-{[1-(2-fluorophenyl)cyclopentyl]methyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5578243.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5578264.png)
![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)
![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)
![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)
![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

